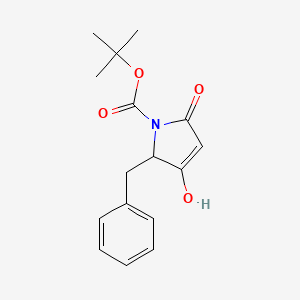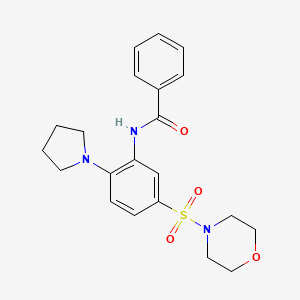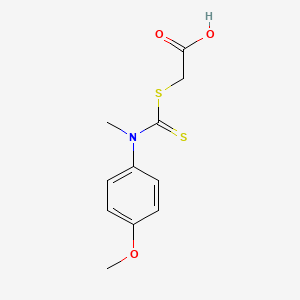
Acetochloro-alpha-L-fucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetochloro-alpha-L-fucose is a chemical compound that belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a six-carbon containing moiety. This compound is characterized by the presence of an acetochloro group attached to the alpha-L-fucose molecule. Alpha-L-fucose is a deoxyhexose sugar that plays a crucial role in various biological processes, including cell-cell recognition and signaling.
准备方法
The preparation of acetochloro-alpha-L-fucose can be achieved through several synthetic routes. One common method involves the chemical synthesis of alpha-L-fucose followed by the introduction of the acetochloro group. The synthetic route typically involves the following steps:
Synthesis of alpha-L-fucose: This can be achieved through chemical or enzymatic methods. Chemical synthesis involves the use of starting materials such as D-mannose or L-galactose, which are converted to alpha-L-fucose through a series of chemical reactions.
Introduction of the acetochloro group: This step involves the reaction of alpha-L-fucose with acetyl chloride in the presence of a suitable catalyst, such as pyridine, to introduce the acetochloro group.
化学反应分析
Acetochloro-alpha-L-fucose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups in the fucose molecule to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the reduction of the carbonyl groups back to hydroxyl groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of the acetochloro group with other functional groups. Common reagents for substitution reactions include nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield fucose derivatives with carbonyl groups, while reduction can yield fucose derivatives with hydroxyl groups.
科学研究应用
Acetochloro-alpha-L-fucose has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including glycosides and glycoconjugates.
Biology: It is used in studies of cell-cell recognition and signaling, as alpha-L-fucose is a key component of many glycoproteins and glycolipids.
Medicine: It is used in the development of therapeutic agents, particularly those targeting diseases involving cell-cell recognition and signaling, such as cancer and infectious diseases.
Industry: It is used in the production of functional foods and cosmetics, where it is valued for its biological activity and potential health benefits.
作用机制
The mechanism of action of acetochloro-alpha-L-fucose involves its interaction with specific molecular targets and pathways. Alpha-L-fucose is known to play a role in cell-cell recognition and signaling by binding to specific receptors on the cell surface. This interaction can trigger various cellular responses, including changes in gene expression, cell proliferation, and cell migration. The acetochloro group may enhance the binding affinity of alpha-L-fucose to its receptors, thereby modulating its biological activity.
相似化合物的比较
Acetochloro-alpha-L-fucose can be compared with other similar compounds, such as:
Alpha-L-fucose: The parent compound without the acetochloro group. It has similar biological activity but may have different binding affinity and specificity.
Alpha-L-methyl-fucose: A derivative of alpha-L-fucose with a methyl group instead of an acetochloro group. It has similar biological activity but may have different chemical reactivity and stability.
Alpha-L-fucosylated oligosaccharides: Complex molecules containing alpha-L-fucose as a component. They have similar biological activity but may have different structural complexity and functional properties.
The uniqueness of this compound lies in the presence of the acetochloro group, which can modulate its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C12H17ClO7 |
|---|---|
分子量 |
308.71 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-chloro-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H17ClO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1 |
InChI 键 |
ZHEUAMUSDHNINO-BSOOIWJMSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide](/img/structure/B11936987.png)





![(2S,4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B11937026.png)

![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)

![Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane](/img/structure/B11937076.png)
![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)


